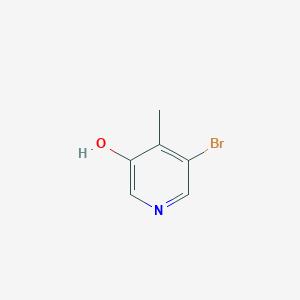

5-Bromo-4-methylpyridin-3-ol

Descripción general

Descripción

5-Bromo-4-methylpyridin-3-ol is an organic compound with the chemical formula C6H6BrNO and a molecular weight of 186.02 g/mol . It appears as a colorless to light yellow solid with a special fragrance at room temperature. The compound has a melting point of 94-98°C and a boiling point of 318-319°C . It is sparingly soluble in water but soluble in most organic solvents such as ethanol and dimethyl sulfide . This compound is an important intermediate in organic synthesis, commonly used in the preparation of pharmaceutical compounds and pesticides .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One of the synthetic routes for preparing 5-Bromo-4-methylpyridin-3-ol involves the reaction of pyridine with chloroethanol under alkaline conditions, followed by a reaction with trimanganese tribromide . Another method involves the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids, using palladium as a catalyst .

Industrial Production Methods

Industrial production methods for this compound typically involve optimized strategies to increase yield and efficiency. For instance, starting from 2-fluoro-4-methylpyridine instead of 2-bromo-4-methylpyridine can significantly increase the overall yield . This method avoids the use of palladium as a catalyst, making it more diverse and versatile .

Análisis De Reacciones Químicas

Types of Reactions

5-Bromo-4-methylpyridin-3-ol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the bromine or methyl groups.

Substitution: The bromine atom can be substituted with other functional groups through reactions such as the Suzuki cross-coupling reaction.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

Substitution: Palladium catalysts and arylboronic acids are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include various pyridine derivatives, which can be used in further chemical synthesis and applications .

Aplicaciones Científicas De Investigación

5-Bromo-4-methylpyridin-3-ol has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and other complex molecules.

Biology: The compound is used in the study of biological pathways and enzyme interactions.

Medicine: It serves as a starting material for the synthesis of antiviral and anticancer drugs.

Industry: The compound is used in the production of pesticides and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 5-Bromo-4-methylpyridin-3-ol involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparación Con Compuestos Similares

Similar Compounds

- 5-Bromo-2-methylpyridin-3-amine

- 2-Fluoro-4-methylpyridine

- 5-Bromo-3-hydroxy-4-methylpyridine

Uniqueness

5-Bromo-4-methylpyridin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in the synthesis of pharmaceutical compounds and other specialized applications .

Actividad Biológica

5-Bromo-4-methylpyridin-3-ol (CAS Number: 351458-21-4) is a pyridine derivative that has attracted significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the following characteristics:

- Chemical Formula : CHBrNO

- Molecular Weight : 189.02 g/mol

- Functional Groups : A bromine atom at the 5-position and a hydroxyl group at the 3-position of the pyridine ring.

This unique structure influences its reactivity and interactions with biological targets.

This compound exhibits its biological effects primarily through the following mechanisms:

- Enzyme Inhibition : It has been identified as an inhibitor of p38α mitogen-activated protein kinase (MAPK), which is involved in inflammatory responses.

- Antimicrobial Action : The compound shows significant antimicrobial properties against various bacterial strains.

- Anticancer Activity : It induces apoptosis in cancer cell lines and inhibits cell proliferation.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against selected microorganisms are summarized below:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Staphylococcus aureus | 15.625 - 62.5 μM | Bactericidal |

| Enterococcus faecalis | 62.5 - 125 μM | Bactericidal |

These findings suggest that the compound could be effective against Gram-positive bacteria, potentially serving as a lead compound for antibiotic development.

Anticancer Activity

In vitro studies have shown that this compound can significantly reduce the viability of various cancer cell lines, indicating its potential as a therapeutic agent:

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| HeLa (cervical cancer) | 20 | Induces apoptosis |

| MCF7 (breast cancer) | 15 | Inhibits proliferation |

These results highlight its promise in cancer treatment, particularly for cervical and breast cancers.

Case Studies

- Inhibition of MAPK Pathway : A study demonstrated that at a concentration of approximately 10 μM, this compound effectively inhibited the MAPK pathway in human cell lines, leading to a reduction in inflammatory cytokine production by about 50%.

- Antimicrobial Efficacy : Another investigation tested the compound against clinical isolates of Staphylococcus aureus and Enterococcus faecalis, revealing significant bactericidal effects at low MIC values, suggesting its potential use in treating resistant infections.

Research Applications

The compound serves as an important intermediate in organic synthesis, particularly in the development of pharmaceuticals. Its unique structure allows for further modifications that can enhance biological activity or selectivity towards specific targets.

Propiedades

IUPAC Name |

5-bromo-4-methylpyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c1-4-5(7)2-8-3-6(4)9/h2-3,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSNRWSRGWAAMMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201309071 | |

| Record name | 5-Bromo-4-methyl-3-pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201309071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351458-21-4 | |

| Record name | 5-Bromo-4-methyl-3-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=351458-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-4-methyl-3-pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201309071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.